3-Bromo-9-(2-ethylhexyl)-9H-carbazole
Overview
Description
3-Bromo-9-(2-ethylhexyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The addition of a bromine atom and an ethylhexyl group to the carbazole core enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole typically involves the bromination of 9-(2-ethylhexyl)-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete bromination. The general reaction scheme is as follows:
- Dissolve 9-(2-ethylhexyl)-9H-carbazole in dichloromethane.
- Add N-bromosuccinimide to the solution.
- Reflux the mixture for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, industrial methods may incorporate greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9-(2-ethylhexyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-3,6-dione or reduction to form dihydrocarbazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of 3-azido-9-(2-ethylhexyl)-9H-carbazole or 3-thio-9-(2-ethylhexyl)-9H-carbazole.
Coupling Reactions: Formation of biaryl derivatives or extended conjugated systems.
Oxidation: Formation of carbazole-3,6-dione.
Reduction: Formation of dihydrocarbazole derivatives.
Scientific Research Applications
3-Bromo-9-(2-ethylhexyl)-9H-carbazole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of materials for OLEDs and OPVs due to its excellent hole-transporting properties.
Photovoltaics: Incorporated into donor-acceptor systems for organic solar cells to enhance light absorption and charge separation.
Medicinal Chemistry: Explored for its potential as a pharmacophore in the development of anticancer and antimicrobial agents.
Material Science: Utilized in the synthesis of polymers and copolymers with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-9-(2-ethylhexyl)-9H-carbazole in organic electronics involves its ability to transport holes efficiently. The bromine atom and ethylhexyl group influence the electronic properties of the carbazole core, enhancing its stability and solubility. In photovoltaic applications, the compound facilitates charge separation and transport, contributing to the overall efficiency of the device.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Similar structure with two bromine atoms, offering different reactivity and electronic properties.
9-(2-Ethylhexyl)-9H-carbazole: Lacks the bromine atom, resulting in different solubility and reactivity.
3-Bromo-9-ethyl-9H-carbazole: Similar brominated carbazole with a shorter alkyl chain.
Uniqueness
3-Bromo-9-(2-ethylhexyl)-9H-carbazole is unique due to the presence of both the bromine atom and the ethylhexyl group. This combination enhances its solubility, reactivity, and electronic properties, making it a versatile compound for various applications in organic electronics and material science.
Properties
IUPAC Name |
3-bromo-9-(2-ethylhexyl)carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN/c1-3-5-8-15(4-2)14-22-19-10-7-6-9-17(19)18-13-16(21)11-12-20(18)22/h6-7,9-13,15H,3-5,8,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUMJBPNVXDEDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628336-85-6 | |
Record name | 3-Bromo-9-(2-ethylhexyl)-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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